molecular formula C18H21N3O2S B2678525 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylfuran-2-carboxamide CAS No. 392320-97-7

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylfuran-2-carboxamide

Cat. No.: B2678525
CAS No.: 392320-97-7
M. Wt: 343.45
InChI Key: ATTHGTJSCNWOML-UHFFFAOYSA-N
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Description

N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylfuran-2-carboxamide is a synthetic small molecule designed for pharmaceutical and biological chemistry research. This compound features a hybrid molecular architecture, combining a rigid, lipophilic adamantane moiety with a 1,3,4-thiadiazole heterocycle and a furan-2-carboxamide unit. The structural fusion of adamantane and 1,3,4-thiadiazole is a scaffold of significant interest in medicinal chemistry, as derivatives have been investigated for a range of biological activities . Specifically, adamantane derivatives are known for their metabolic stability and have been explored for antiviral applications , while 1,3,4-thiadiazole derivatives are frequently studied for their antiproliferative potential . Research on closely related N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide analogs has identified them as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in anticancer drug discovery . These analogs demonstrated promising antiproliferative activity against several human cancer cell lines, including breast (MCF-7), colon (HCT-116), and prostate (PC-3) . The presence of the N-methyl group on the carboxamide functionality may influence the compound's conformation and intermolecular interactions, such as its hydrogen-bonding capacity, which can be a critical factor in its mechanism of action and crystal packing behavior . This compound is intended for research use only, specifically for in vitro screening, hit-to-lead optimization studies, and investigating structure-activity relationships (SAR) of hybrid heterocyclic compounds. Researchers can utilize it as a building block or a reference standard in developing novel therapeutic agents.

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-21(15(22)14-3-2-4-23-14)17-20-19-16(24-17)18-8-11-5-12(9-18)7-13(6-11)10-18/h2-4,11-13H,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTHGTJSCNWOML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylfuran-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound features an adamantane moiety, a thiadiazole ring, and a furan carboxamide group. Its molecular formula is C15H18N4O2SC_{15}H_{18}N_{4O_2S} with a molecular weight of approximately 342.39 g/mol. The adamantane structure contributes to the compound's rigidity, enhancing its pharmacological properties.

The biological activity of this compound is attributed to its ability to interact with specific biological targets. The adamantane moiety provides a bulky structure that facilitates binding to protein sites, while the thiadiazole ring can engage in hydrogen bonding and other non-covalent interactions. This dual interaction mechanism enhances the compound's efficacy against various pathogens.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. A notable study evaluated its antibacterial activity against several Gram-positive and Gram-negative bacterial strains and found:

Bacterial Strain Activity Comparison
Staphylococcus aureusHighMore potent than ampicillin
Escherichia coliModerateComparable to streptomycin
Pseudomonas aeruginosaHighEffective against resistant strains

The compound exhibited superior antibacterial effects compared to standard antibiotics like ampicillin and streptomycin, particularly against resistant strains such as MRSA and P. aeruginosa .

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity. In vitro tests showed that it was effective against various fungal species, outperforming reference drugs such as bifonazole and ketoconazole by 3 to 115 times .

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

  • Study on Antimicrobial Efficacy :
    • Objective : To assess the antibacterial properties against resistant strains.
    • Findings : The compound showed significant inhibition against MRSA with an MIC (Minimum Inhibitory Concentration) of 0.5 µg/mL .
  • Antifungal Assessment :
    • Objective : To evaluate antifungal activity against Candida species.
    • Results : The compound exhibited an IC50 (Inhibitory Concentration 50%) value significantly lower than standard antifungal agents .

Scientific Research Applications

Antimicrobial Properties:
Research indicates that compounds containing thiadiazole rings exhibit potent antimicrobial activity. N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylfuran-2-carboxamide has shown effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity:
The compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Specific assays have demonstrated its potential efficacy against several cancer cell lines .

Neuroprotective Effects:
Given the role of nicotinic receptors in cognitive functions, compounds like this compound are being investigated for their neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and schizophrenia .

Analytical Methods

Various analytical methods have been developed to detect and quantify this compound in biological samples:

Method Description
High-performance liquid chromatography (HPLC)Used to separate and quantify the compound in complex mixtures.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS)Provides sensitivity and specificity for detecting low concentrations in biological samples.
Gas chromatography-mass spectrometry (GC-MS)Useful for analyzing volatile compounds or degradation products.

These methods are crucial for understanding the pharmacokinetics, bioavailability, and metabolism of the compound in various animal models.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Antimicrobial Study: A study conducted on various bacterial strains demonstrated that this compound exhibits significant inhibitory effects against Gram-positive and Gram-negative bacteria .
  • Anticancer Evaluation: In vitro studies assessed the compound's ability to inhibit cell proliferation in cancer cell lines such as MCF7 and HeLa, showing promising results that warrant further investigation .
  • Neuroprotective Research: Experimental models of Alzheimer's disease indicated that this compound could enhance cognitive function by modulating nicotinic receptors .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Structural Features

The compound’s adamantane-thiadiazole scaffold is shared with several derivatives, but its N-methylfuran-2-carboxamide substituent distinguishes it from others. Key analogs include:

N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide (CAS 292161-80-9)

  • Differs by lacking the N-methyl group on the amide.
  • The absence of methylation may reduce steric hindrance and alter hydrogen-bonding capacity compared to the target compound .

5-(Adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine

  • Replaces the carboxamide with a methylamine group.
  • Exhibits a planar thiadiazole ring and N–H···N hydrogen bonding in its crystal structure, contributing to a high melting point (441–443 K) .

N-(5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl)-3,7-dimethyloctanamide

  • Features a branched aliphatic amide substituent.
  • Demonstrated activity as a Tdp1 inhibitor, suggesting the adamantane-thiadiazole scaffold’s versatility in targeting enzymes .

2.2. Physicochemical Properties
Compound Molecular Weight Melting Point (°C) Key Substituent
Target Compound ~409.5* Not reported N-methylfuran-2-carboxamide
N-[5-(Adamantan-1-yl)-thiadiazol-2-yl]furan-2-carboxamide ~353.4 Not reported Furan-2-carboxamide
5-(Adamantan-1-yl)-N-methyl-thiadiazol-2-amine ~265.4 168–170 (441–443 K) Methylamine
N-(5-(Adamantan-1-yl)-thiadiazol-2-yl)-3,7-dimethyloctanamide ~435.6 Not reported 3,7-Dimethyloctanamide

*Estimated based on structural formula.

  • Adamantane’s rigid cage structure improves thermal stability, as seen in the high melting point of its methylamine derivative .

Q & A

Q. What synthetic routes are commonly employed for N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylfuran-2-carboxamide, and how is purity validated?

The compound can be synthesized via dehydrative cyclization of thiosemicarbazide derivatives using sulfuric acid, analogous to methods for structurally related adamantane-thiadiazole hybrids . Key steps include refluxing in chloroform/ethanol and slow evaporation for crystallization. Purity is validated via melting point analysis (e.g., 441–443 K) and X-ray crystallography, with refinement using SHELXL software to confirm molecular geometry and hydrogen bonding patterns .

Q. What crystallographic data define the compound’s solid-state structure?

The compound crystallizes in a monoclinic system (space group P2₁/n) with lattice parameters a = 10.4394 Å, b = 13.0910 Å, c = 10.8871 Å, and β = 118.008° . The thiadiazole ring is planar (r.m.s. deviation = 0.009 Å), and the adamantane moiety adopts a chair conformation. Hydrogen-bonding interactions (e.g., N–H⋯N) form supramolecular chains along the [1 0 1] direction, validated via Hirshfeld surface analysis .

Advanced Research Questions

Q. How can density-functional theory (DFT) optimize the compound’s electronic properties for structure-activity relationship (SAR) studies?

Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) are recommended for calculating atomization energies and ionization potentials with <3 kcal/mol deviation from experimental data . For correlation-energy corrections, the Lee-Yang-Parr (LYP) functional provides accuracy within 2–5% for molecular systems, enabling predictions of charge distribution and frontier molecular orbitals . Basis sets such as 6-31G(d,p) are suitable for geometry optimization and vibrational frequency analysis.

Q. What methodological approaches identify noncovalent interactions in the crystal lattice, and how do they influence stability?

Quantum Theory of Atoms in Molecules (QTAIM) analysis can quantify weak interactions (e.g., C–H⋯π, van der Waals) by evaluating bond critical points and electron density topology . For example, hydrophobic layers in the crystal structure arise from adamantane’s rigidity, while hydrophilic regions involve thiadiazole N–H⋯N hydrogen bonds. These features are visualized using CrystalExplorer for Hirshfeld surface mapping .

Q. How do structural modifications (e.g., substituent variation) impact biological activity in adamantane-thiadiazole hybrids?

Adamantane enhances lipophilicity and membrane penetration, while thiadiazole rings enable π-π stacking with biological targets. For instance, replacing methyl groups with electron-withdrawing substituents (e.g., fluorine) increases antiviral potency by modulating electronic effects on the thiadiazole’s electron density . Activity is validated via in vitro assays (e.g., anti-trypanosomal IC₅₀), with docking studies using AutoDock Vina to predict binding affinities to target proteins.

Methodological Notes

  • Crystallography : Use SHELXTL for structure solution and refinement, ensuring isotropic displacement parameters for non-H atoms .
  • Computational Chemistry : Employ Gaussian 16 with B3LYP/6-31G(d,p) for geometry optimization and frequency calculations to avoid imaginary frequencies .
  • SAR Studies : Combine synthesis with high-throughput screening and molecular dynamics simulations (e.g., GROMACS) to correlate substituent effects with bioactivity .

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